1,2-Bis(DI-tert-butylphosphino)benzene
Overview
Description
1,2-Bis(DI-tert-butylphosphino)benzene is a bidentate phosphine ligand known for its versatility in catalysis and organic synthesis. This compound is characterized by its two phosphine groups attached to a benzene ring, making it a valuable ligand in various chemical reactions.
Preparation Methods
1,2-Bis(DI-tert-butylphosphino)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dibromobenzene with tert-butylphosphine in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction proceeds through a palladium-catalyzed cross-coupling mechanism, resulting in the formation of this compound .
Chemical Reactions Analysis
1,2-Bis(DI-tert-butylphosphino)benzene undergoes various types of reactions, primarily due to its role as a ligand in coordination chemistry. Some of the notable reactions include:
Oxidation: The compound can undergo oxidation reactions, forming phosphine oxides.
Substitution: It participates in substitution reactions where the phosphine groups can be replaced by other ligands.
Coupling Reactions: It is widely used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Scientific Research Applications
1,2-Bis(DI-tert-butylphosphino)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including hydroesterification and methoxycarbonylation reactions.
Biology: The compound’s role in catalysis can be applied to the synthesis of biologically active molecules, aiding in drug discovery and development.
Medicine: Its use in the synthesis of pharmaceuticals makes it valuable in medicinal chemistry.
Industry: The compound is employed in industrial processes for the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 1,2-Bis(DI-tert-butylphosphino)benzene primarily involves its function as a ligand. In catalytic processes, it forms complexes with metal ions, facilitating various chemical reactions. The phosphine groups coordinate with the metal center, stabilizing the transition state and enhancing the reaction rate. This coordination chemistry is crucial in many catalytic cycles, including those involving palladium and other transition metals .
Comparison with Similar Compounds
1,2-Bis(DI-tert-butylphosphino)benzene can be compared with other similar bidentate phosphine ligands:
1,3-Bis(DI-tert-butylphosphinomethyl)benzene: Similar in structure but with different substitution patterns on the benzene ring, affecting its coordination properties.
1,2-Bis(DI-phenylphosphino)benzene: This compound has phenyl groups instead of tert-butyl groups, leading to different steric and electronic properties.
1,2-Bis(DI-tert-butylphosphino)xylene: Another similar ligand with a xylene backbone, offering different spatial arrangements for coordination.
These comparisons highlight the unique properties of this compound, particularly its steric bulk and electronic characteristics, which make it a valuable ligand in various catalytic applications.
Properties
IUPAC Name |
ditert-butyl-(2-ditert-butylphosphanylphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40P2/c1-19(2,3)23(20(4,5)6)17-15-13-14-16-18(17)24(21(7,8)9)22(10,11)12/h13-16H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUOMCDYYCYMIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00409372 | |
Record name | 1,2-BIS(DI-TERT-BUTYLPHOSPHINO)BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00409372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215951-98-7 | |
Record name | 1,2-BIS(DI-TERT-BUTYLPHOSPHINO)BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00409372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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